Linker Pattern: 3-Methoxy vs. 2-Aryl Azetidine
3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine contains an azetidine ring linked via a methoxy group at the 3-position to the 2,3-dihydrobenzofuran moiety . In contrast, a common comparator, 2-(2,3-dihydrobenzofuran-5-yl)azetidine, features a direct carbon-carbon bond between the azetidine 2-position and the benzofuran 5-position, lacking the methoxy spacer . This structural difference alters the conformational flexibility and the electron density at the azetidine nitrogen.
| Evidence Dimension | Structural Connectivity (Linker Type) |
|---|---|
| Target Compound Data | Methoxy (-O-CH₂-) bridge linking azetidine C3 to dihydrobenzofuran C2 |
| Comparator Or Baseline | 2-(2,3-Dihydrobenzofuran-5-yl)azetidine: Direct C-C bond between azetidine C2 and benzofuran C5 |
| Quantified Difference | Presence vs. Absence of methoxy linker; Change in azetidine substitution position (3 vs. 2) |
| Conditions | Molecular structure comparison based on canonical SMILES and IUPAC nomenclature |
Why This Matters
The presence and position of the methoxy linker directly influence molecular recognition events and metabolic stability; procurement of the correct isomer or regioisomer is critical for SAR consistency.
